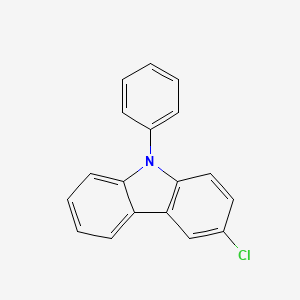
3-Chloro-9-phenyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-9-phenyl-9H-carbazole is an organic compound with the molecular formula C18H12ClN It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-9-phenyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and chlorobenzene as the primary starting materials.
Chlorination: Carbazole undergoes chlorination at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Phenylation: The chlorinated carbazole is then subjected to a phenylation reaction, often using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with phenylboronic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and phenylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carbazole-3,6-dione.
Reduction: The compound can be reduced to form hydrogenated derivatives, which may exhibit different chemical and physical properties.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Carbazole-3,6-dione and other oxidized derivatives.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties.
作用机制
The mechanism of action of 3-Chloro-9-phenyl-9H-carbazole and its derivatives often involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
相似化合物的比较
9-Phenylcarbazole: Lacks the chlorine substitution at the 3-position, resulting in different chemical properties and reactivity.
3-Bromo-9-phenylcarbazole: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
3-Methyl-9-phenylcarbazole: Substituted with a methyl group at the 3-position, leading to variations in its chemical behavior.
Uniqueness: 3-Chloro-9-phenyl-9H-carbazole is unique due to the presence of both chlorine and phenyl substituents, which enhance its versatility in chemical reactions and broaden its range of applications in various fields.
属性
IUPAC Name |
3-chloro-9-phenylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEOXJHYJSFHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
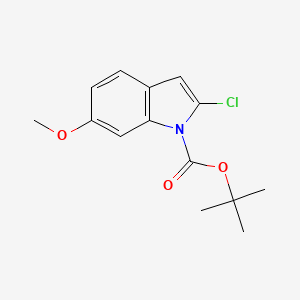
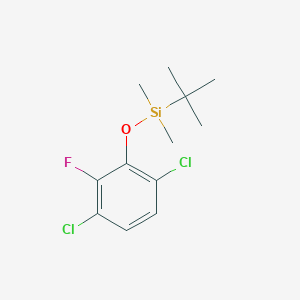
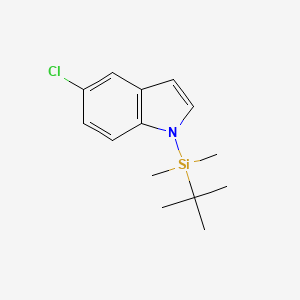
![Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane](/img/structure/B8032200.png)
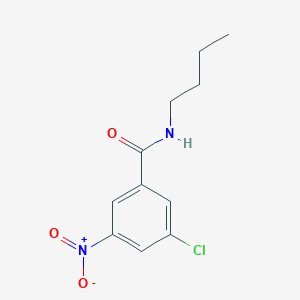
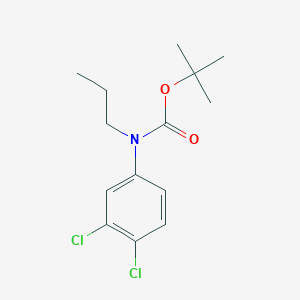
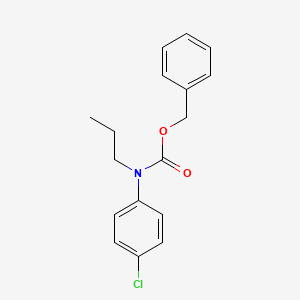
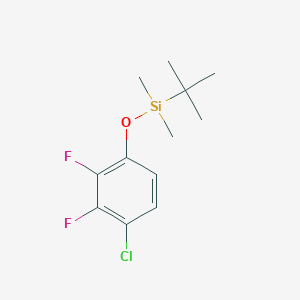
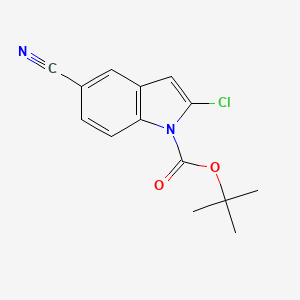
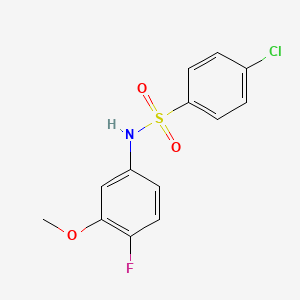
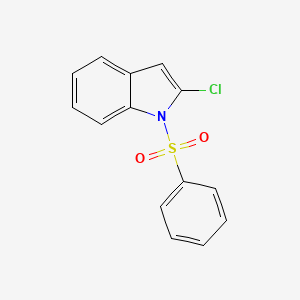
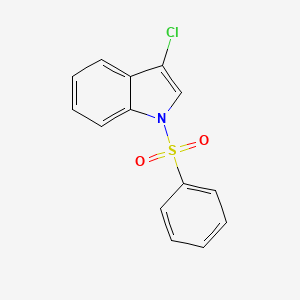
![1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8032261.png)
![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B8032270.png)
